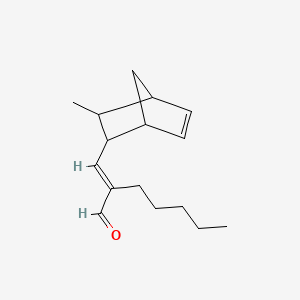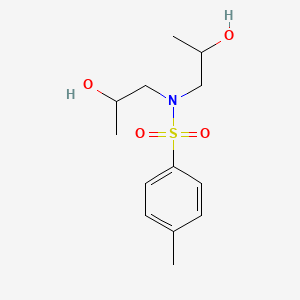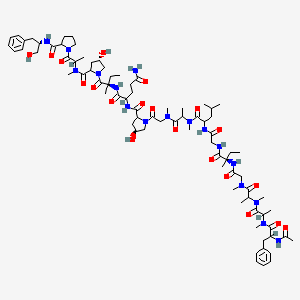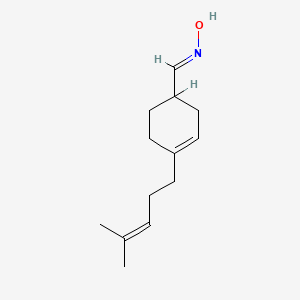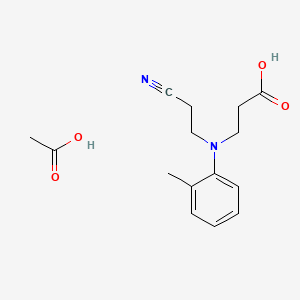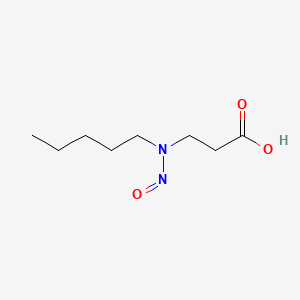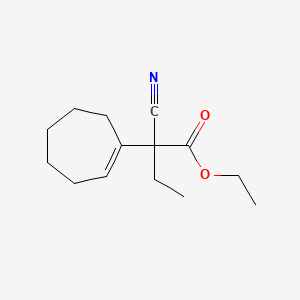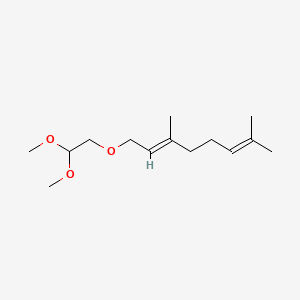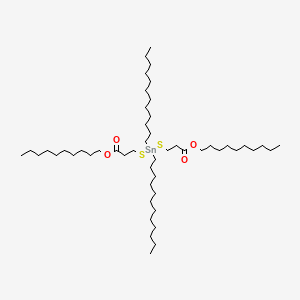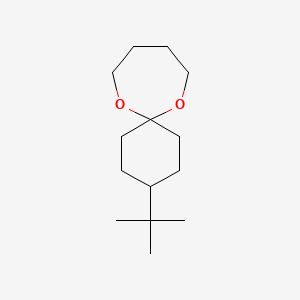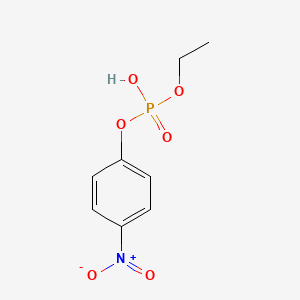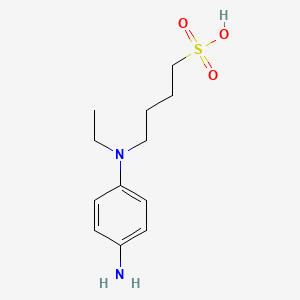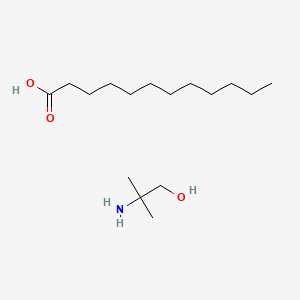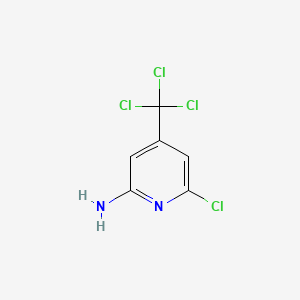
2-Pyridinamine, 6-chloro-4-(trichloromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyridinamine, 6-chloro-4-(trichloromethyl)- is an organic compound with the molecular formula C6H3Cl4N. It is also known as 2-Chloro-6-(trichloromethyl)pyridine. This compound is a derivative of pyridine, a basic heterocyclic organic compound. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
2-Pyridinamine, 6-chloro-4-(trichloromethyl)- can be synthesized through the chlorination of 2-aminopyridine. The reaction involves the use of chlorinating agents such as iron(III) chloride (FeCl3) or phosphorus pentachloride (PCl5). The process typically requires heating and the presence of a solvent like dichloromethane. The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of 2-Pyridinamine, 6-chloro-4-(trichloromethyl)- involves large-scale chlorination processes. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and yields. The compound is then purified through crystallization or distillation techniques to achieve the required quality for commercial use .
化学反応の分析
Types of Reactions
2-Pyridinamine, 6-chloro-4-(trichloromethyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 6-chloropicolinic acid.
Reduction: The compound can be reduced to form 2-aminopyridine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions
Major Products Formed
Oxidation: 6-Chloropicolinic acid.
Reduction: 2-Aminopyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
科学的研究の応用
2-Pyridinamine, 6-chloro-4-(trichloromethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
作用機序
The mechanism of action of 2-Pyridinamine, 6-chloro-4-(trichloromethyl)- involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes, such as those involved in nitrification processes. The compound binds to the active site of the enzyme, preventing the conversion of ammonium to nitrite. This inhibition is crucial in agricultural applications to reduce nitrogen loss from soil .
類似化合物との比較
Similar Compounds
2-Chloro-6-(trichloromethyl)pyridine: A closely related compound with similar chemical properties.
6-Chloropicolinic acid: An oxidation product of 2-Pyridinamine, 6-chloro-4-(trichloromethyl)-.
2-Aminopyridine: A precursor in the synthesis of 2-Pyridinamine, 6-chloro-4-(trichloromethyl)-
Uniqueness
2-Pyridinamine, 6-chloro-4-(trichloromethyl)- is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .
特性
CAS番号 |
52413-68-0 |
|---|---|
分子式 |
C6H4Cl4N2 |
分子量 |
245.9 g/mol |
IUPAC名 |
6-chloro-4-(trichloromethyl)pyridin-2-amine |
InChI |
InChI=1S/C6H4Cl4N2/c7-4-1-3(6(8,9)10)2-5(11)12-4/h1-2H,(H2,11,12) |
InChIキー |
XTXUWTPNFPGYPO-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1N)Cl)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


